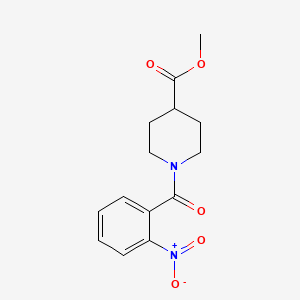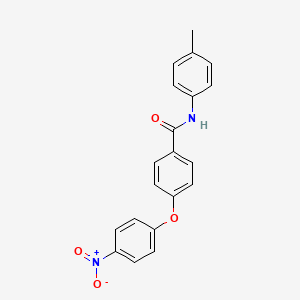
methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is a white to yellow powder that is commonly used in scientific research. Methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate is known for its ability to inhibit the activity of certain enzymes, making it useful in a variety of applications.
Wirkmechanismus
The mechanism of action of methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate involves the inhibition of specific enzymes. It works by binding to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can lead to a variety of effects, depending on the enzyme being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate depend on the specific enzyme being targeted. For example, inhibition of chymotrypsin can lead to decreased protein digestion, while inhibition of elastase can lead to decreased lung function. Additionally, methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate has been shown to have anti-inflammatory effects, making it useful in the treatment of a variety of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate in lab experiments is its specificity for certain enzymes. This allows researchers to target specific pathways and study their effects in a controlled environment. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research involving methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate. One area of interest is the development of new drugs and therapies based on its ability to inhibit specific enzymes. Additionally, researchers may continue to study its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Finally, new synthesis methods may be developed to improve the efficiency and safety of producing this compound.
Synthesemethoden
Methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate can be synthesized using a variety of methods. One common method involves the reaction of 1-(2-nitrophenyl)piperidine-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate as a white to yellow powder.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-nitrobenzoyl)-4-piperidinecarboxylate has a wide range of scientific research applications. It has been used as a tool to study the activity of a variety of enzymes, including chymotrypsin, trypsin, and elastase. Additionally, it has been used in the development of new drugs and therapies for a variety of diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
methyl 1-(2-nitrobenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-21-14(18)10-6-8-15(9-7-10)13(17)11-4-2-3-5-12(11)16(19)20/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYWZYQPCCWRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(2-nitrophenyl)carbonyl]piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)
![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)
![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)
![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)

![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)




![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)